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Compound of Interest

Compound Name: LY2811376

Cat. No.: B608720 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals working with the BACE1 inhibitor, LY2811376. Here you will find troubleshooting

guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help

optimize your experimental dosage and minimize potential toxicity.

Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with

LY2811376. Each guide is presented in a question-and-answer format, offering potential

explanations and actionable steps to diagnose and resolve the issue.

Issue: Observed Retinal Abnormalities in Animal Models

Question: We are observing retinal abnormalities in our animal models treated with

LY2811376. What is the likely cause and how can we mitigate this?

Answer: Retinal pathology is a known toxicity associated with LY2811376, observed in

preclinical toxicology studies.[1] The underlying mechanism is thought to be an off-target

effect, as similar findings were noted in BACE1 knockout mice treated with the compound.

[1] The primary manifestation is the accumulation of autofluorescent material within the

retinal pigment epithelium (RPE).[1]
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Dosage Review: Preclinical studies in rats indicated that retinal pathology was observed

at doses of 30 mg/kg and higher.[1] Carefully review your current dosage and consider if

a reduction is possible while maintaining the desired pharmacological effect.

Monitor Retinal Function: Implement in-life retinal function monitoring using techniques

like electroretinography (ERG) to detect functional changes that may precede

histological abnormalities.

Histological Analysis: At the end of your study, perform a thorough histological

examination of the eyes. Specifically look for cytoplasmic accumulations of finely

granular autofluorescent material in the RPE.

Control Groups: Ensure you have appropriate vehicle-treated control groups to

differentiate compound-related effects from spontaneous or model-related pathologies.

Issue: Unexpected Off-Target Effects

Question: Are there other potential off-target toxicities associated with LY2811376 besides

retinal pathology?

Answer: While retinal toxicity was the primary reason for the discontinuation of

LY2811376's clinical development, preclinical studies also noted the accumulation of

autofluorescent material, to a lesser extent, within neurons and glial cells in the brain at

doses of 30 mg/kg and higher in rats.[1] It is important to monitor for any unexpected

neurological or other organ-system-related adverse events. In the Phase 1 clinical trial,

LY2811376 was generally well-tolerated, with reported treatment-emergent adverse

events being mild to moderate in severity.[1]

Frequently Asked Questions (FAQs)
What is the mechanism of action of LY2811376? LY2811376 is a non-peptidic, orally

available inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] By

inhibiting BACE1, it reduces the production of amyloid-β (Aβ) peptides, which are believed to

be central to the pathology of Alzheimer's disease.[1]

What is the evidence for the on-target efficacy of LY2811376? In preclinical studies using

APP V717F transgenic mice, oral administration of LY2811376 led to a dose-dependent
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reduction in brain levels of Aβ, soluble APPβ (sAPPβ), and the C-terminal fragment C99.[2]

In a Phase 1 clinical trial in healthy volunteers, single doses of 30 mg and 90 mg of

LY2811376 resulted in significant and dose-dependent reductions in cerebrospinal fluid

(CSF) concentrations of Aβ1–40 and Aβ1–42.[1]

What specific retinal pathologies have been observed with LY2811376? A 3-month

toxicology study in rats revealed cytoplasmic accumulations of finely granular

autofluorescent material within the retinal pigment epithelium (RPE) at doses of 30 mg/kg

and higher.[1]

Is the retinal toxicity of LY2811376 related to BACE1 inhibition? The retinal pathology is

considered an off-target effect. This conclusion is supported by a study where BACE1

knockout mice treated with 100 mg/kg of LY2811376 for 9 weeks developed similar retinal

changes to those seen in treated rats.[2]

What was the safety profile of LY2811376 in human clinical trials? In a single ascending

dose Phase 1 study, LY2811376 was found to be safe and well-tolerated in healthy

volunteers.[1] The reported adverse events were mild to moderate.[1] However, due to the

preclinical findings of retinal toxicity, clinical development was discontinued.[1]

Data Presentation
Table 1: Preclinical In Vivo Efficacy of LY2811376 in APP V717F Transgenic Mice

Dosage
(mg/kg, oral
gavage)

Systemic
Exposure
(ng/mL)

Reduction in
Brain Aβ

Reduction in
Brain sAPPβ

Reduction in
Brain C99

10 667 Significant Significant Significant

30 1830 Significant Significant Significant

100 7200 Significant Significant Significant

Data from May et

al., 2011.[2]

Table 2: Preclinical Retinal Toxicity of LY2811376 in Rats (3-Month Study)
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Dosage (mg/kg/day) Observation

< 30 No reported retinal pathology

≥ 30
Cytoplasmic accumulations of finely granular

autofluorescent material in the retinal epithelium

Data from May et al., 2011.[1]

Table 3: Phase 1 Clinical Trial Data for LY2811376 in Healthy Volunteers (Single Dose)

Dosage (mg)

Maximum
Mean
Reduction in
CSF Aβ1–40

Maximum
Mean
Reduction in
CSF Aβ1–42

Maximum
Reduction in
CSF sAPPβ

Maximum
Increase in
CSF sAPPα

30 ~20% Not specified Not specified Not specified

90 ~54%
Similar to Aβ1–

40
42% 76%

Data from May et

al., 2011.[1]

Experimental Protocols
Protocol 1: Assessment of Retinal Toxicity in Rodent Models

This protocol outlines the key steps for evaluating potential retinal toxicity of LY2811376 in a

rodent model.

Animal Model: Utilize a suitable rodent strain (e.g., Sprague-Dawley rats).

Dosing Regimen: Administer LY2811376 orally at a range of doses, including a vehicle

control group and doses known to be associated with retinal toxicity (e.g., 30 mg/kg and

higher in rats). The duration of the study should be sufficient to observe potential toxic effects

(e.g., 3 months).

In-Life Monitoring:
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Ophthalmic Examinations: Conduct regular ophthalmic examinations, including

funduscopy, to look for any gross abnormalities.

Electroretinography (ERG): Perform ERG at baseline and at selected time points during

the study to assess retinal function. This can detect functional deficits before histological

changes are apparent.

Terminal Procedures:

Tissue Collection: At the end of the study, euthanize the animals and carefully enucleate

the eyes.

Histopathology:

Fix the eyes in an appropriate fixative (e.g., Davidson's solution).

Process the tissues for paraffin embedding and sectioning.

Stain sections with Hematoxylin and Eosin (H&E).

Examine the retinal layers, with a specific focus on the retinal pigment epithelium (RPE),

for any pathological changes, including the presence of autofluorescent granules.

For autofluorescence, examine H&E stained slides using epifluorescent illumination.

Protocol 2: In Vitro BACE1 Inhibition Assay

This protocol describes a general method for assessing the in vitro inhibitory activity of

LY2811376 on BACE1.

Reagents and Materials:

Recombinant human BACE1 enzyme.

A fluorogenic BACE1 substrate (e.g., a peptide containing the BACE1 cleavage site

flanked by a fluorophore and a quencher).

Assay buffer (e.g., sodium acetate buffer, pH 4.5).
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LY2811376 at various concentrations.

A known BACE1 inhibitor as a positive control.

DMSO for compound dilution.

96-well black microplates.

A fluorescence plate reader.

Procedure:

Prepare serial dilutions of LY2811376 in DMSO and then in assay buffer.

In a 96-well plate, add the BACE1 enzyme to the assay buffer.

Add the different concentrations of LY2811376 or controls (vehicle, positive control) to the

wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes at

37°C).

Initiate the reaction by adding the BACE1 substrate to all wells.

Immediately begin monitoring the fluorescence intensity over time using a plate reader

with appropriate excitation and emission wavelengths.

The rate of increase in fluorescence is proportional to the BACE1 activity.

Data Analysis:

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

Plot the percentage of BACE1 inhibition against the logarithm of the inhibitor

concentration.

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the

enzyme activity) by fitting the data to a suitable dose-response curve.

Mandatory Visualizations
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Caption: Amyloid Precursor Protein (APP) Processing Pathways.
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Caption: Experimental Workflow for BACE1 Inhibitor Toxicity Assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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